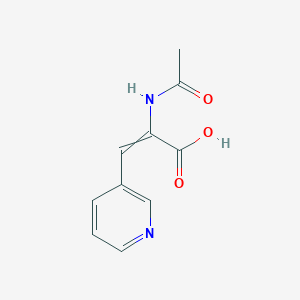

2-Acetamido-3-(3-pyridyl)acrylic acid

説明

2-Acetamido-3-(3-pyridyl)acrylic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Development

2-Acetamido-3-(3-pyridyl)acrylic acid serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural characteristics allow for the development of drugs with enhanced efficacy and reduced side effects. Research indicates that derivatives of this compound exhibit anti-inflammatory properties and can act as inhibitors for specific enzymes involved in disease processes, such as elastase from Pseudomonas aeruginosa, which is linked to cystic fibrosis and other infections .

Case Study:

A study demonstrated the synthesis of various pyridylalanine derivatives from this compound, highlighting their potential as new substrates or inhibitors in medicinal chemistry . The incorporation of these derivatives into peptide sequences could lead to innovative therapeutic strategies.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. The compound's ability to interact with plant growth regulators enhances crop yields and improves pest resistance. Its role as a building block in the synthesis of agrochemical products has been recognized for contributing to sustainable agricultural practices .

Table 1: Applications in Agricultural Chemistry

| Application Type | Description |

|---|---|

| Herbicides | Enhances efficacy and selectivity against target weeds. |

| Fungicides | Provides protection against fungal pathogens. |

| Plant Growth Regulators | Improves plant health and resilience under stress conditions. |

Material Science

The compound is also significant in material science, where it is used in the production of polymers and coatings. Its incorporation into materials enhances properties such as adhesion, thermal stability, and mechanical strength, making it suitable for high-performance applications .

Example:

Research has shown that polymers derived from this compound exhibit improved thermal stability compared to traditional polymers, making them ideal for use in demanding environments .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various techniques, including chromatography and spectrometry. Its ability to form complexes with metal ions aids in the detection and quantification of trace elements in environmental samples . This property is particularly valuable for environmental monitoring and quality control processes.

Biochemical Research

The compound plays a vital role in biochemical research by serving as a ligand in enzyme assays and metabolic pathway studies. It assists researchers in understanding cellular mechanisms and developing targeted therapies . Its application extends to studying enzyme interactions that are crucial for drug development.

Case Study:

A study highlighted the use of this compound derivatives in enzyme inhibition assays, demonstrating their potential as leads for new therapeutic agents targeting specific metabolic pathways .

化学反応の分析

Decarboxylation Reactions

2-Acetamido-3-(3-pyridyl)acrylic acid undergoes decarboxylation under specific conditions, where the carboxylic acid group loses carbon dioxide (CO₂) to form a stabilized intermediate. This reaction is critical in synthesizing derivatives with modified backbones while retaining the pyridyl and acetamido moieties.

Halodecarboxylation

This reaction involves the simultaneous decarboxylation and halogenation of the compound, producing alkyl halides. The process is mediated by halogen donors (e.g., bromine, chlorine) and typically proceeds via radical chain mechanisms .

Mechanistic Pathway

-

Initiation : Homolytic cleavage of the carboxylic acid group generates an acyloxy radical.

-

Propagation : The radical loses CO₂, forming a carbon-centered radical that abstracts a halogen atom from the donor molecule .

-

Termination : Radical recombination or quenching yields the alkyl halide product .

| Halogen Donor | Product | Yield | Conditions |

|---|---|---|---|

| Br₂ | Bromide derivative | High | Dibromomethane, light |

| CCl₄ | Chloride derivative | Moderate | Acetonitrile, thermal |

Electrophilic Addition and Multicomponent Reactions

The compound’s acrylic acid moiety enables participation in electrophilic addition reactions, such as Michael additions, and multicomponent reactions (e.g., Ugi or Passerini reactions) .

Examples of Reactivity

-

Ugi-4CR (Ugi four-component reaction) : Combines the compound with amines, carbonyl compounds, and isocyanides to form heterocyclic scaffolds .

-

Passerini-3CR (Passerini three-component reaction) : Generates α-hydroxy amides via condensation with carbonyl donors and isocyanides .

| Reaction Type | Reagents | Product Class | Conditions |

|---|---|---|---|

| Ugi-4CR | Amine, aldehyde, isocyanide | Heterocycles | Room temperature, protic solvent |

| Passerini-3CR | Aldehyde, isocyanide | α-Hydroxy amides | Aqueous medium |

Biochemical Interactions and Enzyme Inhibition

Research suggests the compound acts as a biochemical intermediate , potentially interacting with enzymes like dihydroorotate dehydrogenase (DHODH) . This interaction could inhibit pyrimidine biosynthesis, offering therapeutic potential for diseases such as rheumatoid arthritis.

| Enzyme Target | Mechanism | Potential Application |

|---|---|---|

| DHODH | Competitive inhibition via structural mimicry | Rheumatoid arthritis treatment |

Polymerization and Conductive Materials

The compound’s acrylic acid group allows polymerization into conductive materials. For example, its derivative poly(trans-3-(3-pyridyl)acrylic acid) exhibits electrocatalytic properties, enabling selective detection of toxic chemicals like catechol (CC) and hydroquinone (HQ) .

| Polymer Property | Application | Detection Limit |

|---|---|---|

| Electrocatalytic | Simultaneous detection of CC/HQ | CC: ~3.17 × 10⁻⁷ M HQ: ~2.03 × 10⁻⁷ M |

Characterization Techniques

Spectroscopic methods are employed to confirm the compound’s structure and purity:

特性

分子式 |

C10H10N2O3 |

|---|---|

分子量 |

206.20 g/mol |

IUPAC名 |

2-acetamido-3-pyridin-3-ylprop-2-enoic acid |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13)(H,14,15) |

InChIキー |

XPTTTXYUXTWABR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC(=CC1=CN=CC=C1)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。